1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one
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Overview
Description
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an aminobenzo[d][1,3]dioxole moiety attached to a butanone backbone
Preparation Methods
The synthesis of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through the reaction of catechol with disubstituted halomethanes.
Butanone Attachment: The final step involves the attachment of the butanone moiety through a series of condensation and reduction reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone undergoes various chemical reactions, including:
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, exhibiting growth inhibition properties against various cancer cell lines.
Materials Science: It is used as a building block for the synthesis of polymers and materials with unique properties, such as chemical resistance and thermal stability.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.
Comparison with Similar Compounds
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone can be compared with other similar compounds to highlight its uniqueness:
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone: This compound shares a similar benzodioxole moiety but differs in the length of the carbon chain attached to it.
6-Allyl-4-methoxybenzo[d][1,3]dioxole: Another related compound with a different substituent pattern on the benzodioxole ring.
The unique structural features of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone, such as the presence of both amino and hydroxy groups, contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C11H13NO4/c12-8-5-11-10(15-6-16-11)4-7(8)9(14)2-1-3-13/h4-5,13H,1-3,6,12H2 |
InChI Key |
VVRPDSGQPSUHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCCO)N |
Origin of Product |
United States |
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